Probimane
Overview
Description
Probimane is a member of the bisdioxopiperazine family of compounds, which are known for their anticancer properties. This compound was synthesized at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, and has shown significant cytotoxic effects against various human tumor cell lines . This compound is particularly effective against solid tumors and has a broader spectrum of cytotoxic effects compared to other bisdioxopiperazines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Probimane is synthesized by introducing two morpholine groups into the structure of razoxane, another bisdioxopiperazine compound . The synthesis involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. The use of advanced techniques like high-performance liquid chromatography (HPLC) is common to monitor the progress of the reactions and to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Probimane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where one or more atoms in its structure are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Probimane has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of bisdioxopiperazines.
Mechanism of Action
Probimane exerts its effects by interfering with the cell cycle and blocking chromosome segregation. It induces cell cycle arrest at the G2/M phase, leading to the inhibition of cell division and the induction of apoptosis . The molecular targets of this compound include topoisomerase II, an enzyme involved in DNA replication and repair . By inhibiting this enzyme, this compound disrupts the normal functioning of cancer cells, leading to their death.
Comparison with Similar Compounds
Razoxane: Another bisdioxopiperazine compound with anticancer properties.
MST-16: A bisdioxopiperazine derivative with similar cytotoxic effects.
Comparison: Probimane has a broader spectrum of cytotoxic effects compared to razoxane and MST-16 . It is more effective against solid tumors and has a higher potency in inducing cell cycle arrest and apoptosis . Additionally, this compound’s unique structure, with two morpholine groups, contributes to its enhanced anticancer activity .
This compound stands out among bisdioxopiperazines due to its potent anticancer effects and broad spectrum of activity, making it a valuable compound in cancer research and therapy.
Properties
IUPAC Name |
1-(morpholin-4-ylmethyl)-4-[2-[4-(morpholin-4-ylmethyl)-3,5-dioxopiperazin-1-yl]propyl]piperazine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N6O6/c1-17(25-13-20(30)27(21(31)14-25)16-23-4-8-33-9-5-23)10-24-11-18(28)26(19(29)12-24)15-22-2-6-32-7-3-22/h17H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUYWACILHVRLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(=O)N(C(=O)C1)CN2CCOCC2)N3CC(=O)N(C(=O)C3)CN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910622 | |
Record name | 4,4'-(Propane-1,2-diyl)bis{1-[(morpholin-4-yl)methyl]piperazine-2,6-dione} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95604-83-4, 108093-90-9 | |
Record name | 4,4′-(1-Methyl-1,2-ethanediyl)bis[1-(4-morpholinylmethyl)-2,6-piperazinedione] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95604-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MM 159 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095604834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Probimane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108093909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-(Propane-1,2-diyl)bis{1-[(morpholin-4-yl)methyl]piperazine-2,6-dione} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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